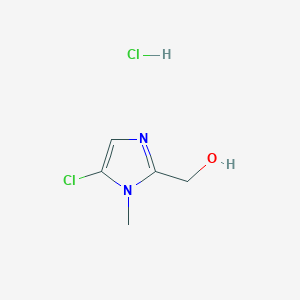
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Complex Organic Compounds
This compound serves as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical reactions at the benzylic position, which is pivotal in constructing cyclic compounds and pharmaceutical intermediates .
Pharmacological Research
Due to its structural similarity to bioactive molecules, this compound is used in pharmacological studies to develop new drugs. It’s particularly useful in creating analogs that can interact with biological targets, such as enzymes or receptors .
Material Science
In material science, this compound’s derivatives are explored for their electrical conductivity and potential use in creating new types of semiconductors or other electronic materials .
Neurological Disease Models
Researchers use this compound to induce Parkinson’s disease in animal models. This application is crucial for studying the disease’s progression and testing potential treatments .
Anti-Inflammatory Properties
The compound has been studied for its anti-inflammatory properties. It could lead to the development of new anti-inflammatory medications that have fewer side effects than current treatments .
Catalysis
In the field of catalysis, this compound is used to study new catalytic processes, which could improve the efficiency of chemical reactions, making them faster, more selective, and environmentally friendly .
Organic Electronics
Its derivatives are being investigated for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material when analyzing similar compounds or when calibrating instruments .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as mptp, have been shown to target dopaminergic neurons .
Mode of Action
It’s known that similar compounds, like mptp, cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to neuronal damage .
Biochemical Pathways
Similar compounds, like mptp, have been shown to block the mitochondrial complex i, leading to mitochondrial dysfunction .
Result of Action
Similar compounds, like mptp, have been shown to cause dopaminergic neuronal damage in the striatum and substantia nigra .
properties
IUPAC Name |
ethyl 1-benzyl-5-hydroxy-3,6-dihydro-2H-pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,17H,2,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYUAILPTOOTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)
![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)







![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)